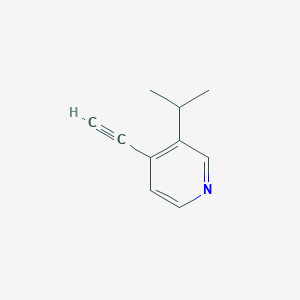
4-Ethynyl-3-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-3-isopropylpyridine is a heterocyclic organic compound with a pyridine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-isopropylpyridine typically involves the alkylation of pyridine derivatives. One common method is the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as the Ullmann reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Catalysts like copper and palladium are employed in Ullmann and Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives depending on the reactants used.
Scientific Research Applications
4-Ethynyl-3-isopropylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into hydrophobic pockets of target proteins, influencing their function .
Comparison with Similar Compounds
3-Isopropylpyridine: Similar in structure but lacks the ethynyl group.
4-Ethynylpyridine: Lacks the isopropyl group but contains the ethynyl group.
3,5-Lutidine: Contains two methyl groups instead of the ethynyl and isopropyl groups.
Uniqueness: 4-Ethynyl-3-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-ethynyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-11-7-10(9)8(2)3/h1,5-8H,2-3H3 |
InChI Key |
HLJXJWULKCZMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















